
5-ブロモ-2-メチル-2-ペンテン
概要
説明
5-Bromo-2-methyl-2-pentene is a useful research compound. Its molecular formula is C6H11Br and its molecular weight is 163.06 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-methyl-2-pentene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244464. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-methyl-2-pentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methyl-2-pentene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
セスキテルペノイドの合成
5-ブロモ-2-メチル-2-ペンテン: は、セスキテルペノイドの形成における合成試薬として利用されます 。これらは、3つのイソプレンユニットからなり、分子式C15H24を持つテルペンのクラスです。セスキテルペノイドは、その多様な生物活性で知られており、医学や農業におけるさまざまな用途を持つ天然物に見られます。
放射性標識化合物の調製
この化合物は、ゲラニオールの放射性標識バージョンであるゲラニール-3-14Cの調製に使用されます 。これは、ゲラニオールの他の化合物や代謝経路への取り込みを追跡する必要がある生化学的研究に特に役立ちます。
新規セスキテルペノイド合成
研究者は、5-ブロモ-2-メチル-2-ペンテンを、ユニークなジオキサ-フェネストレン構造を持つペニフルビンAの合成に使用しています 。この化合物は、その潜在的な生物活性を研究されています。
有機合成
有機合成では、この化学物質はさまざまな有機化合物のビルディングブロックとして役立ちます。 その反応性により、さらなる化学変換に使用できるより複雑な分子を作成できます .
薬理学的研究
検索結果では、5-ブロモ-2-メチル-2-ペンテンの具体的な薬理学的用途は詳細に示されていませんでしたが、このような化合物は、新しい薬剤や治療薬の開発にしばしば使用されます。 それらは、潜在的な薬理学的効果を持つ分子の合成における中間体として役立ちます .
材料科学
材料科学では、このようなハロゲン化化合物は、表面を改変したり、特定の所望の特性を持つポリマーを作成したりするために使用できます。 5-ブロモ-2-メチル-2-ペンテン中の臭素原子は、さらなる化学修飾に使用できます .
生化学研究
生化学研究における化合物の役割は、しばしば、生物活性分子の合成における前駆体または中間体としての使用に関与します。 より大きな構造への組み込みは、生物学的プロセスを理解し、生物活性化合物を設計するのに役立ちます .
工業的用途
検索では特定の工業的用途は得られませんでしたが、5-ブロモ-2-メチル-2-ペンテンのような化合物は、一般的に化学製造において価値があります。 それらは、さまざまな工業用化学品の合成や、製品性能を向上させる添加剤として使用できます .
Safety and Hazards
5-Bromo-2-methyl-2-pentene is classified as a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, keeping away from sources of ignition, and taking measures to prevent the build up of electrostatic charge .
作用機序
Target of Action
5-Bromo-2-methyl-2-pentene is primarily used as a synthetic reagent
Mode of Action
As a synthetic reagent, 5-Bromo-2-methyl-2-pentene interacts with other compounds in chemical reactions. The bromine atom in the molecule is highly reactive and can participate in various types of chemical reactions, such as substitution or addition reactions, leading to the formation of new compounds .
Biochemical Pathways
5-Bromo-2-methyl-2-pentene is involved in the synthesis of sesquiterpenoids . Sesquiterpenoids are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. They play a diverse role in the biochemistry of plants and animals.
Result of Action
The primary result of the action of 5-Bromo-2-methyl-2-pentene is the formation of new compounds. For example, it has been used in the synthesis of geranlol-3-14C and penifulvin A, a sesquiterpenoid with a novel dioxa-fenestrane structure .
生化学分析
Biochemical Properties
5-Bromo-2-methyl-2-pentene plays a significant role in biochemical reactions due to its reactivity and ability to form stable intermediates. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. For instance, it is used in the synthesis of sesquiterpenoids, which are a class of terpenes that consist of three isoprene units and have various biological activities . The interactions of 5-Bromo-2-methyl-2-pentene with enzymes and proteins are primarily based on its ability to act as a synthetic reagent, enabling the formation of carbon-carbon bonds and other essential biochemical transformations .
Cellular Effects
The effects of 5-Bromo-2-methyl-2-pentene on various types of cells and cellular processes are not extensively documented. As a synthetic reagent, it is likely to influence cell function by participating in the synthesis of biologically active compounds. These compounds can affect cell signaling pathways, gene expression, and cellular metabolism. For example, sesquiterpenoids synthesized using 5-Bromo-2-methyl-2-pentene may interact with cellular receptors and enzymes, modulating various biochemical pathways .
Molecular Mechanism
The molecular mechanism of 5-Bromo-2-methyl-2-pentene involves its reactivity as a synthetic reagent. It can form stable intermediates that participate in various organic reactions, including the formation of carbon-carbon bonds. This reactivity is due to the presence of the bromine atom, which can act as a leaving group, facilitating nucleophilic substitution and elimination reactions . These reactions are essential for the synthesis of complex organic molecules, including sesquiterpenoids and other biologically active compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methyl-2-pentene can change over time due to its stability and degradation. The compound is stable under standard storage conditions but may degrade when exposed to light, heat, or moisture . Long-term effects on cellular function have not been extensively studied, but it is essential to consider the stability and potential degradation products when using this compound in biochemical experiments .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methyl-2-pentene at different dosages in animal models have not been well-documented. As with many synthetic reagents, it is crucial to determine the appropriate dosage to avoid toxic or adverse effects. High doses of 5-Bromo-2-methyl-2-pentene may lead to toxicity, affecting various physiological functions . Therefore, careful dosage optimization is necessary when using this compound in animal studies .
Metabolic Pathways
5-Bromo-2-methyl-2-pentene is involved in metabolic pathways that include the formation of sesquiterpenoids and other complex organic molecules. The compound interacts with enzymes and cofactors that facilitate these biochemical transformations . The metabolic flux and levels of metabolites may be influenced by the presence of 5-Bromo-2-methyl-2-pentene, affecting the overall metabolic pathways in which it participates .
Transport and Distribution
The transport and distribution of 5-Bromo-2-methyl-2-pentene within cells and tissues are not extensively documented. As a synthetic reagent, it is likely to be distributed based on its chemical properties, such as solubility and reactivity . The compound may interact with transporters or binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
Its activity and function may be influenced by its localization within specific cellular compartments or organelles . Targeting signals or post-translational modifications may direct the compound to particular subcellular locations, affecting its biochemical interactions and overall activity .
特性
IUPAC Name |
5-bromo-2-methylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXURIHDFUQNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177230 | |
| Record name | 5-Bromo-2-methyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 5-Bromo-2-methyl-2-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20104 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2270-59-9 | |
| Record name | 5-Bromo-2-methyl-2-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2270-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-methyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 5-Bromo-2-methyl-2-pentene in organic synthesis?
A: 5-Bromo-2-methyl-2-pentene serves as a valuable starting material for synthesizing various complex molecules. Its structure, featuring a reactive bromoalkene moiety, allows for diverse chemical transformations. For instance, it's been used in the synthesis of farnesol [], a naturally occurring sesquiterpene alcohol, and (+/-)-Curcumene Ether [], a compound with potential biological activity.
Q2: Can you describe a key reaction involving 5-Bromo-2-methyl-2-pentene in the synthesis of farnesol?
A: In the synthesis of farnesol, a crucial step involves the reaction of 5-Bromo-2-methyl-2-pentene with magnesium to form a Grignard reagent. This Grignard reagent then reacts with diethyl oxalate to yield ethyl-2-oxo-6-methyl-5-heptenoate, a key intermediate in the multi-step synthesis [, ].
Q3: How is 5-Bromo-2-methyl-2-pentene used in the synthesis of spirocyclic compounds?
A: Researchers utilized 5-Bromo-2-methyl-2-pentene to create spirocyclic structures, specifically in the synthesis of 6-Hydroxy-1,1,6-trimethylspiro[4.5]decan-7-one, a potential patchouli odorant []. They achieved this by first converting 5-Bromo-2-methyl-2-pentene to 1-bromo-4-chloro-4-methylpentane. This compound then underwent a series of reactions, including spiroannulation with cyclohexanone, to ultimately yield the desired spirocyclic structure.
Q4: Are there any stereochemical considerations when using 5-Bromo-2-methyl-2-pentene in synthesis?
A: Yes, the double bond in 5-Bromo-2-methyl-2-pentene introduces the possibility of stereoisomers. This is evident in the synthesis of diastereoisomers of [1,8-14C]-α-bisabolol, where the reaction of a Grignard reagent derived from 5-Bromo-2-methyl-2-pentene with enantiomerically pure 4-acetyl-1-methyl-1-cyclohexene yielded distinct stereoisomers [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


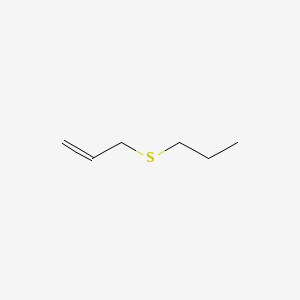
![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)


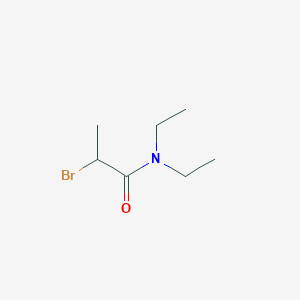


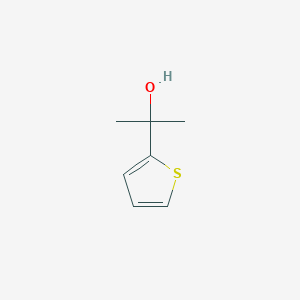

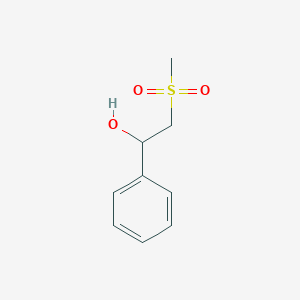
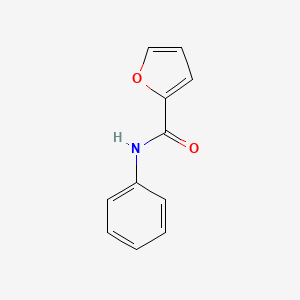
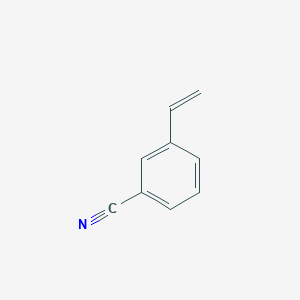
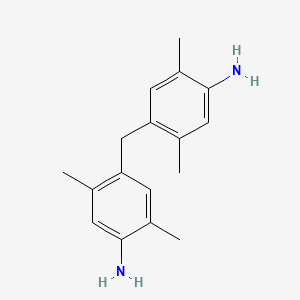
![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)
